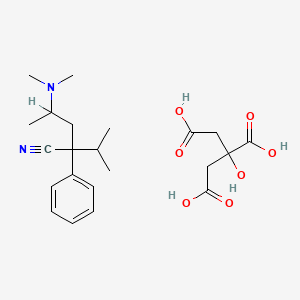
Isoaminile citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoaminile citrate is an Antitussive agent.
Applications De Recherche Scientifique
Antitussive Efficacy
Isoaminile citrate has been evaluated in several clinical studies for its effectiveness in suppressing cough. A notable double-blind randomized trial compared this compound with chlophedianol hydrochloride, another antitussive agent. The study involved 66 patients with cough associated with chest diseases, demonstrating that this compound (40 mg) was as effective as chlophedianol (20 mg) in reducing cough frequency over a 24-hour period .
Table 1: Comparative Efficacy of this compound and Chlophedianol
| Drug | Dosage | Cough Frequency Reduction | Duration of Action |
|---|---|---|---|
| This compound | 40 mg, 3x daily | Comparable to chlophedianol | Longer than chlophedianol |
| Chlophedianol | 20 mg, 3x daily | Effective | Shorter than isoaminile |
Safety Profile
The safety of this compound has been assessed in various studies. The side effects reported were minimal and mild, indicating a favorable safety profile for patients . In the comparative study mentioned above, no significant adverse effects necessitated withdrawal from treatment .
Moreover, this compound has been noted to lack respiratory depressant effects, which is a common concern with many antitussive agents like codeine .
Potential for Abuse
Despite its therapeutic benefits, this compound has been associated with cases of acute intoxication due to compulsive use. A study reported instances of intoxication among young adults who administered the drug intravenously . It was found that isoaminile does not induce physical dependence; however, it can lead to slight cyanide release at high doses . This highlights the need for careful monitoring when prescribing this medication.
Historical Context and Development
This compound has been utilized in various formulations over the years. Initially developed as an alternative to narcotics for cough suppression, it gained popularity due to its efficacy without the significant side effects associated with opioids . Its development reflects ongoing efforts to provide effective cough relief while minimizing risks associated with traditional narcotics.
Case Study 1: Clinical Trial on Cough Relief
In a randomized controlled trial involving patients with chronic cough due to respiratory conditions, this compound was administered alongside standard treatments. The results indicated a significant reduction in cough severity and frequency compared to baseline measurements, reinforcing its role as an effective antitussive agent .
Case Study 2: Intoxication Reports
Several reports documented acute intoxication cases linked to intravenous use of this compound. These cases prompted further investigation into the drug's safety profile and potential for abuse. The findings indicated that while the drug does not lead to physical dependence, monitoring is essential due to its potential for misuse .
Propriétés
Numéro CAS |
28416-66-2 |
|---|---|
Formule moléculaire |
C22H32N2O7 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ZXASMEUEMIIBDZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
28416-66-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
77-51-0 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
isoaminile isoaminile citrate Peracon Perogan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















